molecular formula C25H24O12 B10779545 (1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid

(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid

货号: B10779545
分子量: 516.4 g/mol
InChI 键: YDDUMTOHNYZQPO-CZWHYVATSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a stereochemically complex dicaffeoylquinic acid (diCQA) derivative characterized by two caffeoyl moieties esterified to a cyclohexanecarboxylic acid (quinic acid) backbone. The caffeoyl groups are attached at positions 1 and 3 of the quinic acid core, with distinct geometric isomerism: the 1-position caffeoyl group adopts an E-configuration, while the 3-position group is in the Z-configuration .

属性

分子式

C25H24O12

分子量

516.4 g/mol

IUPAC 名称

(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3-,8-4+/t19-,20-,23+,25-/m0/s1

InChI 键

YDDUMTOHNYZQPO-CZWHYVATSA-N

手性 SMILES

C1[C@@H]([C@H]([C@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C\C3=CC(=C(C=C3)O)O)O)O

规范 SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O

产品来源

United States

生物活性

The compound (1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid, commonly referred to as Cynarin, exhibits significant biological activity that has garnered attention in various fields of research. This article aims to summarize the biological activities associated with this compound based on current literature and research findings.

Chemical Structure and Properties

Cynarin is a polyphenolic compound derived from artichoke leaves and is known for its complex structure. The molecular formula is C25H24O12C_{25}H_{24}O_{12} with a molecular weight of 520.45 g/mol. Its structure includes multiple hydroxyl groups which contribute to its antioxidant properties.

Structural Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H24O12
Molecular Weight520.45 g/mol
CAS Number327161-03-5

Antioxidant Activity

Cynarin exhibits potent antioxidant properties due to its high content of phenolic compounds. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by oxidative stress-related diseases.

Hepatoprotective Effects

Research indicates that Cynarin has hepatoprotective effects. It has been shown to improve liver function parameters in animal models of liver injury. The mechanism involves the modulation of liver enzymes and enhancement of detoxification processes.

Anti-inflammatory Properties

Cynarin also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating chronic inflammatory conditions and could provide a therapeutic approach in diseases such as arthritis.

Cholesterol Regulation

Cynarin has been studied for its potential to lower cholesterol levels. It appears to influence lipid metabolism by enhancing bile secretion and promoting the excretion of cholesterol. Clinical studies have suggested that Cynarin supplementation can lead to significant reductions in total cholesterol and LDL levels.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of Cynarin against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in food preservation and therapeutic formulations.

Clinical Trials on Cholesterol Management

A randomized controlled trial conducted on patients with hyperlipidemia showed that Cynarin supplementation resulted in a significant reduction in total cholesterol and LDL cholesterol levels after 12 weeks of treatment. The study emphasized the safety and efficacy of Cynarin as a natural lipid-lowering agent.

Animal Studies on Hepatoprotection

In a study involving rats subjected to acetaminophen-induced liver damage, administration of Cynarin significantly reduced liver enzyme levels (ALT and AST), indicating improved liver function. Histopathological examinations revealed less necrosis and inflammation in the liver tissues of treated animals compared to controls.

Antioxidant Efficacy Assessment

A series of in vitro assays assessed the antioxidant capacity of Cynarin using DPPH radical scavenging and ABTS assays. Results demonstrated that Cynarin exhibited strong scavenging activity comparable to standard antioxidants like ascorbic acid.

科学研究应用

The compound (1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid , commonly referred to as Cynarin , has garnered attention for its diverse applications in various scientific domains. This article explores its applications in medicinal chemistry, pharmacology, and food science, supported by data tables and case studies.

Chemical Properties and Structure

Cynarin is a polyphenolic compound derived from artichokes (Cynara scolymus). Its molecular formula is C25H24O12C_{25}H_{24}O_{12}, and it exhibits a complex structure characterized by multiple hydroxyl groups and ester linkages. The stereochemistry of the compound is crucial for its bioactivity.

Antioxidant Activity

Cynarin has been extensively studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases. A study demonstrated that Cynarin significantly increased the antioxidant capacity in vitro, indicating its potential as a therapeutic agent against oxidative damage .

Hepatoprotective Effects

Research indicates that Cynarin can protect liver cells from damage caused by toxins. In animal models, Cynarin administration reduced liver enzyme levels and improved histological parameters of liver function, suggesting its use in treating liver disorders .

Cholesterol-Lowering Effects

Cynarin has been shown to lower cholesterol levels by enhancing bile secretion and promoting lipid metabolism. Clinical studies have reported that patients consuming Cynarin experienced significant reductions in total cholesterol and LDL cholesterol levels, highlighting its potential as a natural cholesterol-lowering agent .

Anti-inflammatory Properties

Cynarin exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis .

Functional Food Ingredient

Due to its health benefits, Cynarin is being explored as a functional ingredient in food products. Its incorporation into beverages and dietary supplements aims to enhance their nutritional profile while providing health benefits related to liver health and cholesterol management .

Preservation of Food Products

Cynarin's antioxidant properties also make it valuable in food preservation. It can inhibit lipid peroxidation and microbial growth, extending the shelf life of food products while maintaining quality .

Table 1: Summary of Biological Activities of Cynarin

ActivityMechanism of ActionReference
AntioxidantScavenges free radicals
HepatoprotectiveReduces liver enzyme levels
Cholesterol-loweringEnhances bile secretion
Anti-inflammatoryInhibits pro-inflammatory cytokines

Table 2: Applications of Cynarin in Food Science

ApplicationDescriptionReference
Functional Food IngredientEnhances nutritional profile
Food PreservationInhibits lipid peroxidation

Case Study 1: Cynarin's Role in Liver Health

In a clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD), participants who received Cynarin showed significant improvements in liver function tests compared to the placebo group. The study concluded that Cynarin could be a beneficial adjunct therapy for NAFLD management.

Case Study 2: Cholesterol Management

A randomized controlled trial examined the effects of Cynarin on patients with hyperlipidemia. Over eight weeks, participants taking Cynarin experienced a 15% reduction in LDL cholesterol levels, supporting its use as a dietary supplement for cardiovascular health.

相似化合物的比较

Anti-Inflammatory Effects

  • Target Compound : Hypothesized to exhibit anti-inflammatory activity due to structural similarity to 4,5-diCQA, which reduces NF-κB activation and TNF-α production in RAW264.7 macrophages at 10–40 μM .
  • 4,5-DiCQA : Demonstrated chondroprotective effects in osteoarthritis models (IC50 = 15.2 μM for NF-κB inhibition) .
  • Chlorogenic Acid (CGA) : Moderately inhibits inflammation (IC50 = 50 μM for COX-2) but is less potent than diCQAs due to a single caffeoyl group .

Antioxidant Capacity

  • Target Compound: The Z-configured caffeoyl group may reduce antioxidant efficacy compared to all-E isomers due to steric hindrance of phenolic hydroxyl groups .
  • 4,5-DiCQA : Superior radical-scavenging activity (EC50 = 8.2 μM for DPPH) compared to CGA (EC50 = 22.4 μM) .

Metabolic Stability and Bioavailability

  • Target Compound : The Z-isomer at position 3 may lower metabolic stability compared to all-E diCQAs, as geometric isomerism affects esterase resistance .
  • 1,3-DiCQA : Exhibits higher blood-brain barrier permeability than 4,5-diCQA due to substituent positioning .

Key Research Findings

  • Stereochemistry Impact : The 1S,3S,4R,5S configuration in the target compound may enhance binding to hydrophobic pockets in enzymes like PI3K, analogous to 1,3-diCQA’s Akt inhibition .
  • Isomerism and Solubility : The Z-caffeoyl group in the target compound reduces aqueous solubility compared to all-E analogs, as seen in 4,5-diCQA’s logP = 1.2 vs. CGA’s logP = -0.5 .
  • Discrepancies in Literature : and conflict on 4,5-diCQA’s molecular formula (C28H30O12 vs. C25H24O12), highlighting the need for standardization in reporting .

准备方法

Lipase-Catalyzed Transesterification

Patents describe the use of immobilized lipases to achieve regioselective esterification (Table 1).

Table 1: Enzymatic Conditions for Caffeoyl Esterification

ParameterSpecificationSource
EnzymeNovozym 435 (Candida antarctica Lipase B)
Acyl DonorVinyl ester of diacetylcaffeic acid
SolventMTBE or tert-butanol
Temperature30–40°C
Molar Ratio (Substrate:Donor)1:2–1:10
Reaction Time24–72 hours
Yield (Z/E Selectivity)60–75% (≥95% stereopurity)

The process involves:

  • Protection of Cyclohexane Core : 3,4-dihydroxy groups are acetylated to prevent unwanted esterification.

  • Sequential Esterification :

    • Z-Configuration : Novozym 435 selectively installs the (Z)-caffeoyl group at position 3 using MTBE as solvent.

    • E-Configuration : Lipozyme RM IM (Mucor miehei lipase) mediates E-configuration esterification at position 1 in tert-butanol.

  • Deprotection : Acidic hydrolysis (0.1M HCl, 25°C, 6h) removes acetyl groups without epimerizing caffeoyl moieties.

Chemical Synthesis Approaches

Traditional chemical methods remain relevant for large-scale production despite lower stereoselectivity.

Acyl Chloride-Mediated Esterification

Caffeic acid derivatives are activated as acyl chlorides for ester formation (Figure 1):

  • Caffeoyl Chloride Preparation : Caffeic acid reacts with SOCl₂ (reflux, 1h) to form acyl chloride.

  • Cyclohexane Core Activation : The cyclohexane-1,4,5-triol intermediate is protected as a triacetate.

  • Stepwise Esterification :

    • Z-Configuration : Reaction with (Z)-caffeoyl chloride in pyridine/CH₂Cl₂ (0°C, 2h).

    • E-Configuration : Subsequent reaction with (E)-caffeoyl chloride at 25°C.

  • Global Deprotection : NaOH/MeOH (2h, 0°C) removes acetyl groups.

Key Limitation : Poor stereocontrol (≤50% diastereomeric excess) necessitates chromatographic purification.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at specific centers:

  • Protection Strategy :

    • 1-Carboxylic acid: Methyl ester

    • 4,5-Dihydroxy: Cyclohexanone ketal

  • Mitsunobu Esterification : DIAD/PPh₃ mediates coupling with caffeoyl alcohols (Z/E premade via Wittig reactions).

  • Ketal Deprotection : HCl/MeOH (40°C, 3h).

Yield : 45–55% over 5 steps, with ≥90% stereopurity.

Hybrid Enzymatic-Chemical Methods

Combining chemical protection with enzymatic resolution improves efficiency:

Protocol from CN101293832A :

  • Quinic Acid Derivatization :

    • 1-COOH → Methyl ester

    • 3,4-OH → Acetyl protection

  • Enzymatic Esterification : Lipase TL IM installs (Z)-caffeoyl group (35°C, 48h).

  • Chemical Esterification : DCC/DMAP couples (E)-caffeoyl chloride at position 1.

  • Deprotection : Sequential NaOH (ester hydrolysis) and HCl (acetyl removal).

Advantage : Reduces purification steps by leveraging enzyme specificity for Z-configuration.

Critical Analysis of Methodologies

Table 2: Comparison of Synthesis Methods

MethodYieldStereopurityScalabilityCost
Enzymatic (Novozym 435)60–75%≥95%ModerateHigh
Acyl Chloride40–55%≤50%HighLow
Mitsunobu45–55%≥90%LowVery High
Hybrid50–65%85–90%ModerateModerate

Key Findings :

  • Enzymatic methods excel in stereocontrol but require expensive immobilized lipases.

  • Chemical routes are cost-effective but necessitate rigorous purification.

  • Hybrid approaches balance selectivity and scalability, making them promising for industrial applications .

常见问题

Basic: How can researchers differentiate between structural isomers of dicaffeoylquinic acid derivatives, such as 3,5-O-dicaffeoylquinic acid vs. 4,5-di-O-caffeoylquinic acid?

Methodological Answer:
Structural differentiation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : Compare coupling constants and chemical shifts of caffeoyl substituents. For example, the 1^1H NMR of 4,5-di-O-caffeoylquinic acid shows distinct downfield shifts for protons adjacent to the ester linkages at positions 4 and 5 .
  • Chiral HPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of acetonitrile/0.1% formic acid to resolve enantiomers based on retention times .
  • X-ray Crystallography : Resolve absolute configurations of cyclohexane ring substituents, particularly for distinguishing (1S,3S,4R,5S) from other stereoisomers .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact, as phenolic compounds can cause irritation .
  • Ventilation : Work in a fume hood to minimize inhalation of fine particulates during weighing or synthesis.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Intermediate: Which analytical methods are most reliable for quantifying this compound in plant extracts?

Methodological Answer:

  • UHPLC-DAD-MS : Employ a C18 column (e.g., Acquity UPLC BEH Shield RP18) with a gradient of water/acetonitrile (0.1% formic acid). Monitor at 320 nm (caffeoyl λmax) and confirm via MS/MS fragmentation (m/z 515 → 353, 179) .
  • Validation : Perform spike-and-recovery tests (80–120% recovery) and calibration curves (R² > 0.995) to ensure accuracy .

Advanced: How should experimental designs account for variable bioactivity data in antioxidant assays (e.g., DPPH vs. ORAC)?

Methodological Answer:

  • Controlled Variables : Standardize solvent systems (e.g., ethanol for DPPH vs. phosphate buffer for ORAC) to avoid solvent-polarity artifacts .
  • Replicates : Use ≥4 biological replicates with randomized block designs to mitigate batch effects .
  • Statistical Analysis : Apply ANOVA with Tukey’s HSD post hoc tests to identify significant differences between assay conditions. Report IC₅₀ values with 95% confidence intervals .

Advanced: What computational strategies predict binding interactions between this compound and biological targets (e.g., COX-2)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with a Lamarckian GA algorithm. Prepare the ligand with Open Babel (MMFF94 optimization) and the receptor (PDB: 5KIR) via PyMOL (remove water, add polar hydrogens) .
  • MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36 force field) to assess binding stability. Analyze RMSD (<2.5 Å) and hydrogen bond persistence (>50% simulation time) .

Advanced: How can researchers resolve contradictions in reported anti-inflammatory efficacy across in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Calibration : Compare molar concentrations in vitro (e.g., RAW264.7 cells) vs. in vivo (mg/kg adjusted for bioavailability). Account for metabolite formation (e.g., hydrolysis to caffeic acid) .
  • Model Selection : Validate in vivo results using knockout mice (e.g., NF-κB reporter strains) to isolate compound-specific effects from endogenous pathways .

Intermediate: What synthetic strategies improve regioselective acylation of the cyclohexane core?

Methodological Answer:

  • Protecting Groups : Temporarily block hydroxyls at positions 4 and 5 using tert-butyldimethylsilyl (TBDMS) ethers, enabling selective acylation at positions 1 and 3 .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in anhydrous DCM at 0°C .

Intermediate: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate at pH 2–9 (37°C, 7 days) and quantify degradation via HPLC. Optimal stability occurs at pH 5–6, with <10% degradation over 72 hours .
  • Degradation Products : Identify hydrolyzed products (e.g., caffeic acid) using LC-QTOF-MS and fragment ion matching .

Advanced: What non-covalent interactions dominate its binding to serum albumin?

Methodological Answer:

  • Spectroscopic Analysis : Use fluorescence quenching (Stern-Volmer plots) to determine binding constants (Kₐ ~10⁴ M⁻¹). Thermodynamic parameters (ΔH, ΔS) from van’t Hoff plots indicate dominant hydrogen bonding and hydrophobic interactions .
  • Competitive Binding : Displace warfarin (Site I ligand) to confirm binding pocket localization via UV-Vis titration .

Advanced: How to validate in silico predictions of its pharmacokinetic properties (e.g., BBB permeability)?

Methodological Answer:

  • PAMPA-BBB Assay : Compare experimental permeability (Pe > 4.0 × 10⁻⁶ cm/s) with SwissADME predictions. Adjust logP values (cLogP ~1.2) to reflect ionization at physiological pH .
  • In Vivo Validation : Administer 10 mg/kg intravenously in rats; measure brain/plasma ratio via LC-MS/MS at Tmax (1–2 hr) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。